molecular formula C7H7N3 B070432 6-Amino-5-methylnicotinonitrile CAS No. 183428-91-3

6-Amino-5-methylnicotinonitrile

Cat. No.: B070432
CAS No.: 183428-91-3
M. Wt: 133.15 g/mol
InChI Key: SLOISJVQLUVVSD-UHFFFAOYSA-N
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Description

6-Amino-5-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3 It is characterized by the presence of an amino group, a methyl group, and a nitrile group attached to a nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methylnicotinonitrile typically involves the reaction of 2-amino-3-picoline with hydrogen cyanide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Industrial production methods also focus on ensuring the safety of the process, given the hazardous nature of some of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methylnicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-methylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-methylnicotinonitrile involves its interaction with specific molecular targets. It primarily inhibits the enzyme 6-phosphogluconate dehydrogenase within the pentose phosphate pathway. This inhibition leads to the accumulation of 6-phosphogluconate and a reduction in NADPH production, which can affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its ability to inhibit 6-phosphogluconate dehydrogenase sets it apart from other similar compounds, making it a valuable compound for research in various fields.

Biological Activity

6-Amino-5-methylnicotinonitrile (CAS No. 183428-91-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a nitrile group, which contribute to its biological activity. The molecular formula is C7H7N3C_7H_7N_3, and its molecular weight is approximately 135.15 g/mol. The presence of the amino group enhances solubility in biological systems, potentially influencing its pharmacokinetic properties.

The primary mechanism of action for this compound involves the inhibition of 6-phosphogluconate dehydrogenase , an enzyme in the pentose phosphate pathway. This inhibition leads to the accumulation of 6-phosphogluconate and a decrease in NADPH production, which can impact various cellular processes such as oxidative stress response and biosynthesis pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, particularly through its effects on cellular metabolism and apoptosis induction in cancer cells. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro .
  • Neurological Effects : The compound has been explored for its potential effects on the central nervous system (CNS). It interacts with nicotinic receptors, which are implicated in various neurological disorders. This interaction could lead to neuroprotective effects, making it relevant for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of this compound against multiple pathogens.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
    • The compound demonstrated bactericidal effects at higher concentrations.
  • Anticancer Activity Evaluation :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability.
    • Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .
  • Neuroprotective Potential :
    • Research involving animal models showed that administration of this compound improved cognitive functions and reduced neuroinflammation markers in models of Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
6-Amino-5-methylpyridine-3-carbonitrile C7H8N4Exhibits similar antimicrobial properties but lacks CNS activity
5-Amino-6-methylnicotinonitrile C7H8N4Shares structural similarities but shows less potency in anticancer assays
2-Amino-3-methyl-5-cyanopyridine C7H8N4Different substitution pattern affecting biological interactions

Properties

IUPAC Name

6-amino-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOISJVQLUVVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626055
Record name 6-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183428-91-3
Record name 6-Amino-5-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183428-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-methylnicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-Amino-5-bromo-3-methylpyridine (15.49 g, 82.8 mmol) and Cu(I)CN (9.27 g, 103.5 mmol) in DMF (160 mL) was heated at 150° C. for 24 h. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (600 mL, 3 times) from aq. NH4OH. The solvent was evaporated and the precipitate purified by chromatography (SiO2, hexanes/EtOAc 4:6). Yield 70%, mp 198-200° C., (Lit. mp 203-205° C.; see Dunn A. D. and Norrie R. J. Prakt. Chem./Chem.-Ztg, 338 (7), 663-666 (1996). Lit. melting point not reported via palladium-catalyzed cyanation; see Maligres, P. et al., Tetrahedron Lett., 40, 8193-8195 (1999).
Quantity
15.49 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
9.27 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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